Direct Green 59

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Direct Green 59 is an organic dye, known chemically as the copper salt of ortho-aminobenzoic acid. It is characterized by its deep green color and excellent stability. This compound is primarily used in the dyeing industry for cotton fibers, where it forms a strong chemical bond with the fibers, resulting in vibrant green hues. Additionally, this compound is utilized as a dye for paper, leather, and wood .

Vorbereitungsmethoden

The synthesis of Direct Green 59 involves the reaction of ortho-aminobenzoic acid with copper hydroxide. The process includes several steps of treatment and crystallization to purify the final product. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. The reaction typically requires controlled temperatures and pH levels to facilitate the formation of the copper salt .

Analyse Chemischer Reaktionen

Step 1: Diazotization of 4-Nitrobenzenamine

4-Nitrobenzenamine is treated with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt:

4-Nitrobenzenamine+NaNO2+HCl→Diazonium salt+H2O

This intermediate reacts with 2-hydroxybenzoic acid via electrophilic aromatic substitution to form an azo bond ( ).

Step 2: Reduction of Nitro Group

The nitro group in the intermediate is reduced to an amine using reducing agents (e.g., Sn/HCl or catalytic hydrogenation):

Ar-NO2→Ar-NH2

Step 3: Condensation with Cyanuric Chloride

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) undergoes nucleophilic substitution with:

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid

-

Aniline

Reactive chlorine atoms on the triazine ring are sequentially replaced, forming stable sulfonamide and amine linkages ( ).

Step 4: Final Coupling

3-Sulfo-5-aminosalicylic acid is diazotized and coupled with 2-amino-4-methylanisole. The resulting product is further diazotized and coupled with the triazine-modified intermediate to form the trisazo structure ( ).

Reactivity and Stability

The dye’s reactivity is governed by its sulfonate groups (-SO₃⁻), azo bonds (-N=N-), and triazine rings:

| Property | ISO Rating | AATCC Rating |

|---|---|---|

| Acid Resistance (Fading) | 1 | 2 |

| Alkali Resistance | 4 | 4 |

| Light Fastness | 4 | 4–5 |

| Soaping Fastness | 4 | 4–5 |

-

Acid Sensitivity : Poor acid resistance (rating 1–2) due to protonation of sulfonate groups, leading to precipitation ( ).

-

Alkali Stability : High stability (rating 4) as sulfonate groups remain ionized in alkaline conditions.

-

Photodegradation : Moderate light fastness (rating 4–5) due to azo bond cleavage under UV exposure ( ).

Dyeing Mechanism

This compound binds to cellulose fibers via:

-

Hydrogen bonding between sulfonate groups and hydroxyl groups on cellulose.

-

Van der Waals forces facilitated by planar trisazo structure.

Polyester/Cotton Blends

In single-bath dyeing, the dye reacts with:

Degradation Pathways

-

Microbial Degradation : Azo reductase enzymes cleave -N=N- bonds, producing aromatic amines.

-

Oxidative Degradation : Hydrogen peroxide or ozone oxidizes sulfonate groups, reducing water solubility ( ).

Industrial By-Products

Synthesis generates:

Wissenschaftliche Forschungsanwendungen

Direct Green 59 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of dye chemistry and reaction mechanisms.

Biology: The dye is employed in staining techniques for microscopic analysis of biological tissues.

Medicine: Research explores its potential use in diagnostic assays and as a marker in various medical tests.

Industry: Beyond its primary use in textiles, this compound is also investigated for its applications in sustainable materials and green chemistry

Wirkmechanismus

The mechanism by which Direct Green 59 exerts its effects involves the formation of strong chemical bonds with the substrate it dyes. The copper ion in the dye molecule plays a crucial role in this process, facilitating the interaction between the dye and the fibers. This interaction ensures the dye’s stability and resistance to washing and light exposure .

Vergleich Mit ähnlichen Verbindungen

Direct Green 59 can be compared with other similar dyes, such as Direct Green 6 and Direct Green 85. While all these dyes share similar applications in the textile industry, this compound is unique due to its superior stability and vibrant color. The presence of the copper ion in its structure enhances its binding properties, making it more effective in dyeing processes .

Similar Compounds

- Direct Green 6

- Direct Green 85

- Direct Blue 86

- Direct Red 31

These compounds vary in their chemical structures and dyeing properties, but they all serve similar purposes in the dyeing industry .

Eigenschaften

CAS-Nummer |

7219-11-6 |

|---|---|

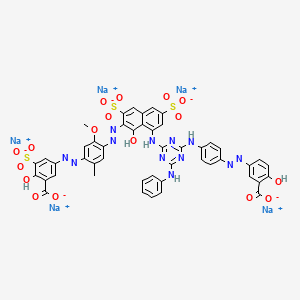

Molekularformel |

C47H31N12Na5O17S3 |

Molekulargewicht |

1247 g/mol |

IUPAC-Name |

pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate |

InChI |

InChI=1S/C47H36N12O17S3.5Na/c1-22-14-33(36(76-2)21-32(22)57-56-28-18-31(44(65)66)41(61)38(19-28)79(73,74)75)58-59-40-37(78(70,71)72)16-23-15-29(77(67,68)69)20-34(39(23)42(40)62)50-47-52-45(48-24-6-4-3-5-7-24)51-46(53-47)49-25-8-10-26(11-9-25)54-55-27-12-13-35(60)30(17-27)43(63)64;;;;;/h3-21,60-62H,1-2H3,(H,63,64)(H,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H3,48,49,50,51,52,53);;;;;/q;5*+1/p-5 |

InChI-Schlüssel |

QLKQKKXODVPPLY-UHFFFAOYSA-I |

SMILES |

CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])O)C(=O)[O-])OC)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)N=NC7=CC(=C(C=C7)O)C(=O)[O-])NC8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])O)C(=O)[O-])OC)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)N=NC7=CC(=C(C=C7)O)C(=O)[O-])NC8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

7219-11-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.